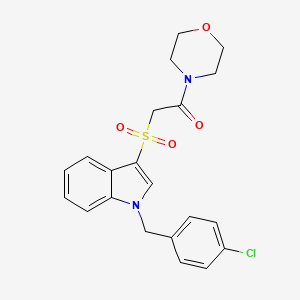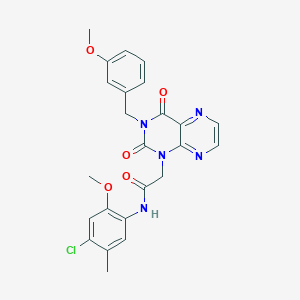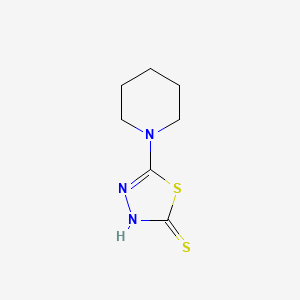
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantum-Mechanical Modeling and Spectral Characterization
Research has delved into the spectral characterization and quantum-mechanical modeling of esters with the imidazoquinazoline ring, a closely related structure. The synthesis process involves reacting 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione with ethyl bromoacetate under mild conditions, yielding compounds like MEPIQ and BEPIQ. These compounds were identified using various spectral techniques and X-ray crystallography. Quantum-mechanical modeling with DFT methods explained the formation of conformers and their stability, indicating the potential for these compounds in materials science and possibly as raw materials for the synthesis of thermally stable polymers or biological activity research (Hęclik et al., 2017).
Herbicidal Activity
A series of novel triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated for their herbicidal activity. This research direction aims to discover new herbicides with broad-spectrum weed control and excellent crop selectivity. The structural activity relationship study indicated that the triketone-containing quinazoline-2,4-dione motif significantly impacts herbicide activity, suggesting these compounds' utility in agricultural applications (Wang et al., 2014).
Antimicrobial Activity
Compounds featuring the quinazoline-2,4-dione structure have been synthesized and screened for their antimicrobial activities against various bacterial and fungal strains. This work highlights the potential of these compounds in developing new antimicrobial agents, with certain derivatives showing significant antibacterial and antifungal activities. This research contributes to the ongoing search for new therapeutic options to combat microbial resistance (Gupta et al., 2008).
Synthesis of Complex Heterocycles
Research has also focused on the synthesis of structurally complex heterocycles, such as 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, via multicomponent reactions. These reactions, facilitated by novel catalysts like PEG1000-based dicationic acidic ionic liquids, offer a green and efficient method for synthesizing heterocyclic compounds. This approach has significant implications for medicinal chemistry and drug discovery, demonstrating the versatility of quinazoline-2,4-diones and related compounds in synthesizing biologically relevant molecules (Ren et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione and the base in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature.", "Step 2: Add 3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |
Numéro CAS |
1207020-52-7 |
Nom du produit |
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C27H24N4O4 |
Poids moléculaire |
468.513 |
Nom IUPAC |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-18-13-15-19(16-14-18)31-26(32)20-9-5-7-11-22(20)30(27(31)33)17-24-28-25(29-35-24)21-10-6-8-12-23(21)34-4-2/h5-16H,3-4,17H2,1-2H3 |
Clé InChI |
AUHZFJOQSREGNC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)
![2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2884780.png)




![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)
![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)

![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)

